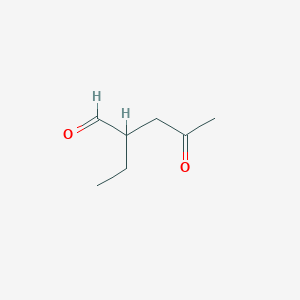
Peptide C20W
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Peptides are short chains of amino acids that play a crucial role in various biological functions, including cell signaling, immune response, and hormone regulation. Peptide C20W is a synthetic peptide that has gained significant attention in recent years due to its potential therapeutic applications.
作用机制
The mechanism of action of peptide C20W involves its ability to disrupt the cell membrane of bacteria and fungi. It interacts with the lipid bilayer of the cell membrane, causing membrane destabilization and pore formation, ultimately leading to cell death. Moreover, peptide C20W has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in the regulation of immune response and inflammation.
生化和生理效应
Peptide C20W exhibits several biochemical and physiological effects, including antimicrobial activity, anti-inflammatory properties, and induction of apoptosis in cancer cells. It has been shown to inhibit the growth of various bacterial and fungal pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Additionally, peptide C20W has been reported to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
实验室实验的优点和局限性
Peptide C20W has several advantages for lab experiments, including its ease of synthesis, low cost, and stability under various conditions. Moreover, it exhibits potent antimicrobial and anti-inflammatory activity, making it a valuable tool for studying these biological processes. However, peptide C20W has some limitations, including its potential toxicity at high concentrations and limited solubility in aqueous solutions.
未来方向
The potential therapeutic applications of peptide C20W are vast and diverse. Future research directions may include the development of novel drug delivery systems for peptide C20W, exploring its potential in combination therapy with other antimicrobial or anticancer agents, and investigating its efficacy in animal models of various diseases. Additionally, the structural modification of peptide C20W may lead to the development of more potent and selective analogs with improved pharmacological properties.
Conclusion:
Peptide C20W is a synthetic peptide with significant potential for therapeutic applications. It exhibits potent antimicrobial and anti-inflammatory activity, making it a valuable tool for studying these biological processes. Moreover, it has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Future research directions may lead to the development of novel drug delivery systems and more potent analogs with improved pharmacological properties.
合成方法
Peptide C20W is synthesized using solid-phase peptide synthesis (SPPS) methodology, which involves stepwise addition of protected amino acids to a solid support. The peptide chain is elongated by coupling the N-terminus of the incoming amino acid to the C-terminus of the growing peptide chain. After the desired length is achieved, the peptide is cleaved from the solid support and purified by high-performance liquid chromatography (HPLC).
科学研究应用
Peptide C20W has been extensively studied for its therapeutic potential in various disease conditions, including cancer, inflammation, and infectious diseases. It has been shown to exhibit potent antimicrobial activity against a broad range of bacterial and fungal pathogens. Moreover, peptide C20W has been demonstrated to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been reported to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
属性
CAS 编号 |
123045-86-3 |
|---|---|
产品名称 |
Peptide C20W |
分子式 |
C113H190N38O26 |
分子量 |
2497 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C113H190N38O26/c1-14-60(10)88(105(172)141-75(39-42-84(118)155)99(166)151-91(63(13)152)108(175)142-74(38-41-83(117)154)98(165)150-89(61(11)15-2)106(173)143-76(109(176)177)32-22-23-43-114)148-96(163)72(36-27-47-131-113(126)127)140-104(171)81(53-85(119)156)146-100(167)77(49-58(6)7)136-87(158)56-134-94(161)70(34-25-45-129-111(122)123)139-102(169)79(51-64-28-18-17-19-29-64)144-103(170)80(52-65-54-132-68-31-21-20-30-66(65)68)145-101(168)78(50-59(8)9)147-107(174)90(62(12)16-3)149-97(164)73(37-40-82(116)153)135-86(157)55-133-93(160)69(33-24-44-128-110(120)121)138-95(162)71(35-26-46-130-112(124)125)137-92(159)67(115)48-57(4)5/h17-21,28-31,54,57-63,67,69-81,88-91,132,152H,14-16,22-27,32-53,55-56,114-115H2,1-13H3,(H2,116,153)(H2,117,154)(H2,118,155)(H2,119,156)(H,133,160)(H,134,161)(H,135,157)(H,136,158)(H,137,159)(H,138,162)(H,139,169)(H,140,171)(H,141,172)(H,142,175)(H,143,173)(H,144,170)(H,145,168)(H,146,167)(H,147,174)(H,148,163)(H,149,164)(H,150,165)(H,151,166)(H,176,177)(H4,120,121,128)(H4,122,123,129)(H4,124,125,130)(H4,126,127,131)/t60-,61-,62-,63+,67-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,88-,89-,90-,91-/m0/s1 |
InChI 键 |
RJTQWHPASFQMJA-DXVACXFISA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)N |
SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)N |
规范 SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)N |
序列 |
LRRGQILWFRGLNRIQTQIK |
同义词 |
peptide C20W |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



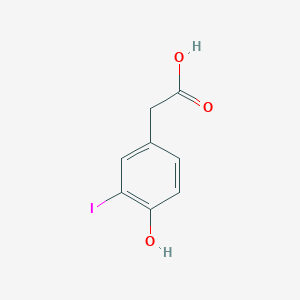
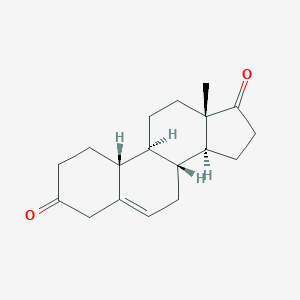
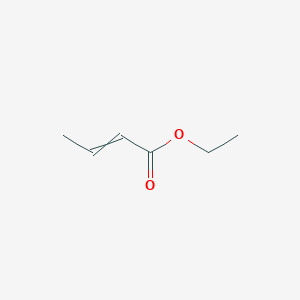
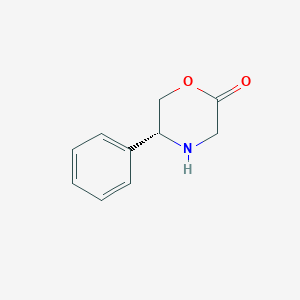
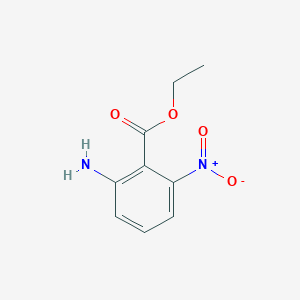
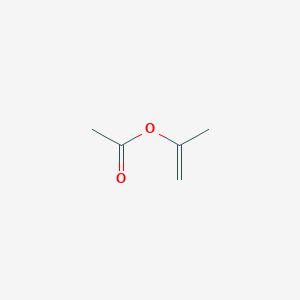
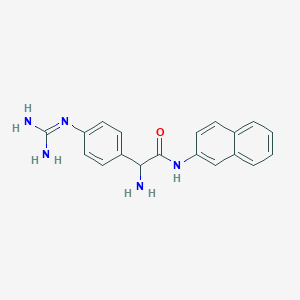
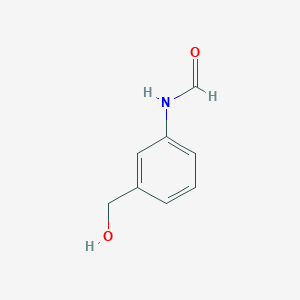
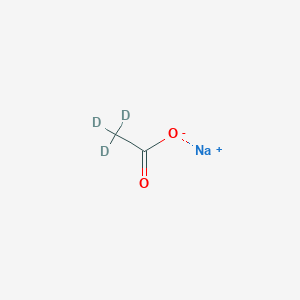
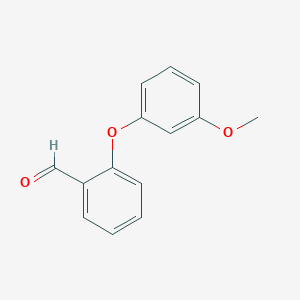
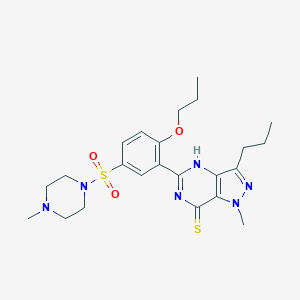
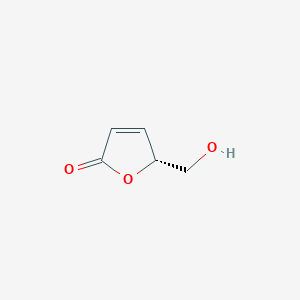
![3-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]propane-1-sulfonyl chloride](/img/structure/B45739.png)
